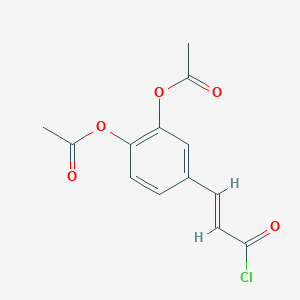

3,4-Diacetoxycinnamoyl chloride

Description

3,4-Diacetoxycinnamoyl chloride is a cinnamic acid derivative characterized by acetylated hydroxyl groups at positions 3 and 4 of the benzene ring and a reactive acid chloride moiety. This structure enhances its electrophilicity, making it a versatile intermediate in organic synthesis, particularly for acylations. The compound is typically synthesized via acetylation of caffeic acid (3,4-dihydroxycinnamic acid) followed by chlorination of the carboxylic acid group. Its primary applications include the synthesis of esters, amides, and polymer precursors, where controlled reactivity and solubility in organic solvents (e.g., dichloromethane, THF) are critical .

Properties

IUPAC Name |

[2-acetyloxy-4-[(E)-3-chloro-3-oxoprop-1-enyl]phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO5/c1-8(15)18-11-5-3-10(4-6-13(14)17)7-12(11)19-9(2)16/h3-7H,1-2H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWAVXQOQBBLQZ-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)Cl)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)Cl)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diacetoxycinnamoyl chloride typically involves the reaction of 3,4-diacetoxycinnamic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:

3,4-Diacetoxycinnamic acid+Thionyl chloride→3,4-Diacetoxycinnamoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of solvents such as tetrahydrofuran and catalysts like N,N-Dimethylformamide can enhance the reaction efficiency .

Chemical Reactions Analysis

Esterification Reactions

3,4-Diacetoxycinnamoyl chloride undergoes nucleophilic substitution with alcohols and phenols to form cinnamate esters. This reaction is pivotal in synthesizing bioactive molecules and polymers.

Example Reaction with Glycosides

A study demonstrated the synthesis of 2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)-5-acetoxy benzyl (3,4-diacetoxy) cinnamoate (Compound 9) by reacting this compound with glycoside 4 under mild conditions :

-

Reactants : Glycoside 4, this compound

-

Conditions : DMF solvent, sodium bicarbonate (base), room temperature, 24–48 hours

-

Product : Ester derivative (Compound 9)

-

Yield : 85%

-

Characterization : UV (λ<sub>max</sub> 280 nm), IR (C=O at 1,693 cm<sup>−1</sup>), <sup>1</sup>H NMR (CDCl<sub>3</sub>) .

Mechanistic Insight

The reaction proceeds via nucleophilic attack by the alcohol’s oxygen on the electrophilic carbonyl carbon of the acyl chloride, followed by HCl elimination (see Fig. 1). The acetate groups enhance electrophilicity, accelerating the reaction .

Reaction with Phenols and Aromatic Systems

This compound reacts with electron-rich aromatics in Friedel-Crafts-type reactions. For example, flavone derivatives were synthesized using BF<sub>3</sub>·Et<sub>2</sub>O as a catalyst :

-

Reactants : 3,4,5-Trimethoxyphenol, cinnamoyl chloride

-

Conditions : BF<sub>3</sub>·Et<sub>2</sub>O, 90°C, 1 hour

Hydrolysis and Stability

The compound is moisture-sensitive, hydrolyzing to 3,4-diacetoxycinnamic acid in aqueous environments. Hydrolysis rates depend on pH and temperature, with stability maintained in anhydrous solvents like DMF or dichloromethane .

Mechanistic and Synthetic Considerations

-

Electrophilic Enhancement : Acetate groups at the 3,4-positions increase the carbonyl’s electrophilicity, favoring nucleophilic substitution .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve reaction kinetics .

-

Side Reactions : Competing hydrolysis is mitigated using anhydrous conditions and bases (e.g., NaHCO<sub>3</sub>) .

Scientific Research Applications

Synthetic Chemistry Applications

3,4-Diacetoxycinnamoyl chloride serves as a key intermediate in the synthesis of various bioactive compounds. Its acyl chloride functionality allows it to participate in acylation reactions, forming esters and amides with alcohols and amines, respectively. This property is particularly useful in:

- Synthesis of Cinnamic Acid Derivatives : The compound is used to synthesize various derivatives that exhibit significant biological activities, including anticancer and antimicrobial properties .

- Preparation of Heterocycles : It has been employed in the synthesis of heterocyclic compounds, which are crucial in drug development due to their diverse biological activities .

Pharmacological Potential

Research indicates that this compound and its derivatives possess a range of pharmacological activities:

- Anticancer Activity : Compounds derived from this compound have shown promising results against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit cell proliferation in breast cancer (MCF7) and prostate cancer (PC3) cell lines .

- Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities. It has been reported to be effective against pathogens like Escherichia coli and Candida albicans, making it a candidate for developing new antimicrobial agents .

- Hepatoprotective Effects : Analogues of this compound have been studied for their ability to protect liver cells from damage induced by toxins, highlighting their potential in treating liver diseases .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3,4-Diacetoxycinnamoyl chloride involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of key enzymes and the disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cinnamic Acid Derivatives

Biological Activity

3,4-Diacetoxycinnamoyl chloride is a derivative of cinnamic acid known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

Structure and Properties

This compound is characterized by the presence of two acetoxy groups at the 3 and 4 positions of the cinnamoyl moiety. This structural modification is significant as it influences the compound's lipophilicity and biological interactions.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Minimum Inhibitory Concentration (MIC)

Table 1 summarizes the MIC values for this compound against various microbial strains:

| Microbial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 500 |

| Escherichia coli | 750 |

| Candida albicans | 400 |

| Aspergillus niger | 600 |

These results indicate that this compound has a potent effect on microbial growth, particularly against Candida species, which are often resistant to conventional antifungal treatments .

Anticancer Activity

Research has shown that this compound possesses significant anticancer properties. It has been tested against several cancer cell lines, demonstrating its potential as a therapeutic agent.

Case Studies

- Cervical Cancer (HeLa Cells) : In vitro studies revealed that this compound induces apoptosis in HeLa cells with an IC50 value of 25 µM. The mechanism involves the activation of caspase pathways and the upregulation of pro-apoptotic proteins .

- Breast Cancer (MDA-MB-231 Cells) : The compound showed promising results in inhibiting cell proliferation with an IC50 value of 30 µM. Flow cytometry analysis indicated that it causes G0/G1 phase arrest in the cell cycle .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis via caspase activation |

| MDA-MB-231 | 30 | G0/G1 phase arrest |

| A549 | 35 | Induction of oxidative stress |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been reported to exhibit anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages . This makes it a potential candidate for treating inflammatory diseases.

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

- Antimicrobial Action : The compound disrupts microbial cell membranes and interferes with essential metabolic pathways.

- Anticancer Mechanism : It induces apoptosis through mitochondrial pathways and modulates signaling pathways involved in cell survival.

- Anti-inflammatory Pathways : It inhibits NF-κB signaling, leading to decreased expression of inflammatory mediators.

Q & A

Basic Questions

Q. What are the critical safety precautions when handling 3,4-Diacetoxycinnamoyl chloride in laboratory settings?

- Methodological Answer : Due to its corrosive nature (similar to structurally related benzyl chlorides ), handling requires:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Store at 2–8°C in airtight, moisture-resistant containers under inert gas (e.g., argon) .

- Emergency Protocols : Neutralize spills with dry sodium bicarbonate and dispose via hazardous waste channels.

Q. What synthetic methodologies are commonly employed for the preparation of this compound, and what are their limitations?

- Methodological Answer :

- Traditional Route : Reacting 3,4-diacetoxycinnamic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Limitations : Moisture sensitivity, requiring strict inert atmospheres and dry solvents.

- Alternative Solvent Systems : Deep eutectic solvents (DES), as demonstrated in dihydropyridine synthesis , could replace volatile organic solvents (VOCs) to reduce toxicity and improve recyclability. However, DES compatibility with acyl chlorides remains underexplored.

Q. How should researchers optimize purification techniques for this compound to prevent hydrolysis?

- Methodological Answer :

- Distillation : Use short-path vacuum distillation to minimize exposure to moisture.

- Chromatography : Employ flash chromatography with anhydrous silica gel and hexane/ethyl acetate (low-polarity eluents).

- Stability Testing : Monitor purity via FTIR (C=O and C-Cl stretches) and compare with reference spectra to detect hydrolyzed byproducts.

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize hydrolysis of this compound during coupling reactions?

- Methodological Answer :

- Moisture Control : Use molecular sieves (3Å) or inert gas purging.

- Solvent Selection : Opt for anhydrous aprotic solvents (e.g., dichloromethane, THF) with <10 ppm water content.

- Reaction Monitoring : Track hydrolysis via <sup>1</sup>H NMR (disappearance of acyl chloride proton at δ 9–10 ppm) .

Q. What advanced spectroscopic methods are effective in characterizing decomposition products of this compound under varying storage conditions?

- Methodological Answer :

- HPLC-MS : Identify hydrolyzed products (e.g., 3,4-diacetoxycinnamic acid) via retention time and molecular ion peaks.

- Solid-State NMR : Probe crystalline stability under humidity-controlled environments.

- Accelerated Stability Studies : Compare degradation rates at 25°C vs. 2–8°C (as recommended for related chlorides ).

Q. Can non-traditional solvents like deep eutectic solvents (DES) improve the sustainability profile of reactions involving this compound?

- Methodological Answer :

- DES Feasibility : DES (e.g., choline chloride/urea ) may reduce VOC use and enable catalyst-free reactions. Pilot studies should assess:

- Solubility : Screen DES compositions for acyl chloride compatibility.

- Recyclability : Test DES reuse after product extraction (e.g., via liquid-liquid partitioning).

- Challenges : Potential DES reactivity with electrophilic acyl chlorides requires rigorous FTIR or <sup>13</sup>C NMR validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.